molecular formula C13H15FN2O3S B5455271 N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide

Cat. No.: B5455271
M. Wt: 298.34 g/mol
InChI Key: XZNMOFZFRPYMSO-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide: is a chemical compound that features a unique combination of functional groups, including an oxazole ring, a fluorobenzene moiety, and a sulfonamide group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c1-13(2,3)11-8-12(15-19-11)16-20(17,18)10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNMOFZFRPYMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzene Moiety: The fluorobenzene group can be introduced via nucleophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the oxazole derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives of the fluorobenzene moiety.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to impart specific properties such as thermal stability and chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.

    Pharmaceuticals: It can be utilized in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
  • tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate

Comparison:

  • Structural Differences: While these compounds share the oxazole ring and tert-butyl group, they differ in the substituents attached to the oxazole ring. For example, N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide has a furan ring, whereas N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluorobenzenesulfonamide has a fluorobenzene moiety.
  • Unique Properties: The presence of the fluorobenzene moiety in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

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